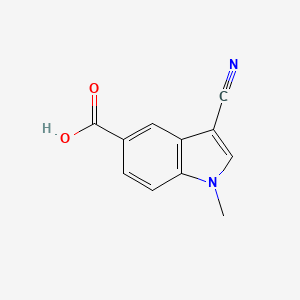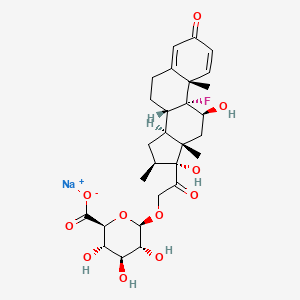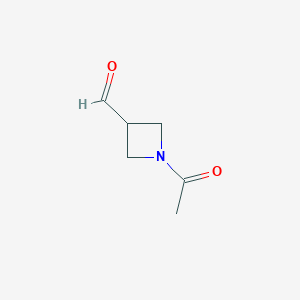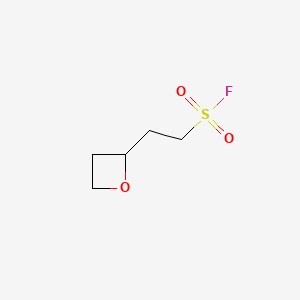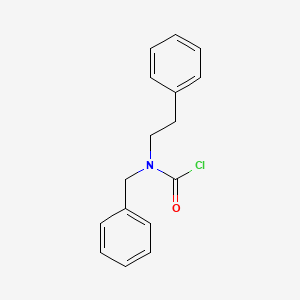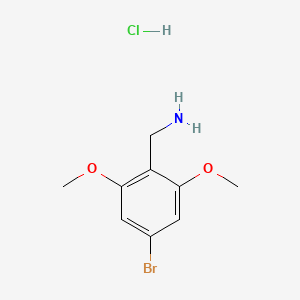
1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride is an organic compound that belongs to the class of substituted phenylmethanamines. It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride typically involves multiple steps. One common method is the bromination of 2,6-dimethoxybenzaldehyde followed by reductive amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include substituted phenylmethanamines, aldehydes, carboxylic acids, and various amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with receptors or enzymes, leading to various biological effects. The bromine and methoxy groups may also play a role in modulating the compound’s activity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- 1-(4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride
Uniqueness
1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H13BrClNO2 |
|---|---|
Peso molecular |
282.56 g/mol |
Nombre IUPAC |
(4-bromo-2,6-dimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-12-8-3-6(10)4-9(13-2)7(8)5-11;/h3-4H,5,11H2,1-2H3;1H |
Clave InChI |
MKTRZJKFKVUTMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1CN)OC)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
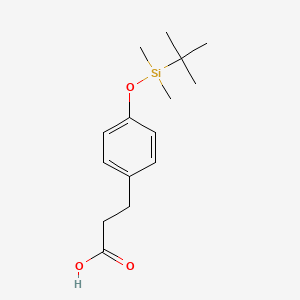
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)

![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
